molecular formula C21H16N6OS B287753 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287753
M. Wt: 400.5 g/mol
InChI Key: BEJWMNUUNLCUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have reported that 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, this compound has been reported to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in lab experiments is its potential to exhibit significant biological activity. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. One of the directions is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Finally, more preclinical and clinical studies are required to evaluate the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is a promising compound with potential applications in various areas of scientific research. While its mechanism of action is not fully understood, studies have suggested that this compound exhibits significant biological activity. Future studies are needed to identify more potent analogs, understand the mechanism of action, and evaluate the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 4-chloro-5-(methylsulfanyl)-1H-pyrazole-3-carbonitrile with 6-phenoxy-2-phenylpyrimidine-4-amine in the presence of potassium carbonate and copper (I) iodide in dimethylformamide. Another method includes the reaction of 4-chloro-5-(methylsulfanyl)-1H-pyrazole-3-carbonitrile with 6-phenoxy-2-phenylpyrimidine-4-amine in the presence of potassium carbonate and copper (I) oxide in N,N-dimethylacetamide.

Scientific Research Applications

5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has potential applications in various areas of scientific research. One of the significant areas is medicinal chemistry, where this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-amino-3-(methylsulfanyl)-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C21H16N6OS

Molecular Weight

400.5 g/mol

IUPAC Name

5-amino-3-methylsulfanyl-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C21H16N6OS/c1-29-21-16(13-22)19(23)27(26-21)17-12-18(28-15-10-6-3-7-11-15)25-20(24-17)14-8-4-2-5-9-14/h2-12H,23H2,1H3

InChI Key

BEJWMNUUNLCUID-UHFFFAOYSA-N

SMILES

CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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